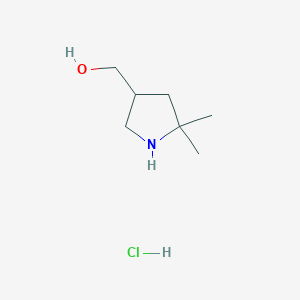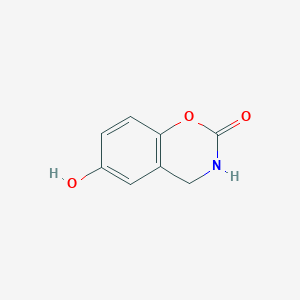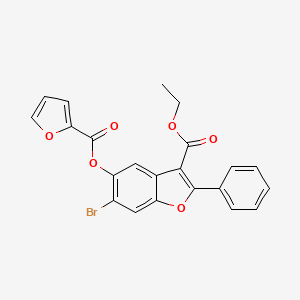![molecular formula C15H13F3N2O2 B3018719 N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 477852-39-4](/img/structure/B3018719.png)
N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a compound that likely shares structural similarities with other pyrrole derivatives, such as N,N-dimethyl-1H-pyrrole-2-carboxamide, which has been characterized by its low-temperature X-ray crystal structure . The molecular geometry of such compounds typically indicates interactions between the carbonyl π system and the lone pair electrons of the amide nitrogen atom, rather than with the π system of the pyrrole ring . This suggests that in the case of N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, similar intramolecular interactions may be present, potentially affecting its physical and chemical properties.
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves the formation of amide bonds and the introduction of various substituents onto the pyrrole ring. For instance, the synthesis of antipyrine derivatives has been reported with good yields and characterized spectroscopically . Similarly, the synthesis of other pyrrole derivatives, such as those bearing a benzimidazole moiety, has been achieved through a molecular hybridization approach . These methods could potentially be adapted for the synthesis of N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, taking into account the specific reactivity of the trifluoromethyl group and the benzoyl moiety.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often analyzed using X-ray crystallography, as well as computational methods such as density functional theory (DFT) . These analyses reveal the planarity of the pyrrole ring and the orientation of substituents, which can influence the compound's reactivity and intermolecular interactions. For N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, similar analyses would be crucial to understand its molecular conformation and potential interaction sites.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including the formation of dimers and complexes with transition metals . The reactivity of the amide group and the influence of the pyrrole π-electron system on the compound's behavior in reactions would be important aspects to consider. The presence of the trifluoromethyl group in N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide could also impart unique reactivity patterns due to its electron-withdrawing nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and intermolecular interactions. For example, the formation of centrosymmetric dimers through intermolecular hydrogen bonds has been observed . Additionally, the presence of substituents can affect properties such as solubility, melting point, and reactivity. Computational studies, including DFT and "atoms in molecules" (AIM) theory, can provide insights into the strength and nature of these interactions . For N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, a detailed analysis of its physical and chemical properties would require experimental characterization and computational modeling to predict its behavior in various environments.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Anion Binding
- Supramolecular Capsules Derived from Calixpyrrole Scaffolds: This review discusses the self-assembly of supramolecular capsules derived from calixpyrrole components, highlighting the structural and functional versatility of these compounds in creating nanosized structures with potential for a variety of applications, including anion binding and sensing. The unique conformational and binding properties of these systems, as compared to traditional calixarenes, make them intriguing for further exploration in supramolecular chemistry and potential biomedical applications (Ballester, 2011).
Synthetic Organic Chemistry
- Synthetic Organic Chemistry Based on N-Ar Axis: This review encompasses studies on the N-Ar axis in synthetic organic chemistry, focusing on the development of chemoselective N-acylation reagents and exploring the potential of N-confused calix[4]pyrroles (NCCPs) for the synthesis of compounds with CNS activity. The versatility of these structures in creating novel organic compounds with potential applications in various fields, including drug development and materials science, is highlighted (Kondo & Murakami, 2001).
Environmental Impact and Degradation
- Microbial Degradation of Polyfluoroalkyl Chemicals: This review examines the environmental biodegradability of polyfluoroalkyl chemicals, focusing on their transformation into perfluoroalkyl acids (PFAAs) such as PFOA and PFOS. The study emphasizes the role of microbial degradation in mitigating the environmental persistence of these compounds, shedding light on potential pathways for reducing their long-term ecological impact (Liu & Avendaño, 2013).
Applications in Alternative Fuels
- Applicability of Dimethyl Ether (DME) in Compression Ignition Engines: This article reviews the properties of dimethyl ether (DME) as an alternative fuel for compression ignition engines, highlighting its environmental benefits, such as lower emissions of NOx, HC, CO, and particularly PM, due to its chemical structure. The review also discusses the challenges and technological modifications required for its use in automotive vehicles, underlining DME's potential as a cleaner fuel option (Park & Lee, 2014).
Mecanismo De Acción
The mechanism of action of pyrrole derivatives is diverse and depends on the specific compound . For instance, some marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Direcciones Futuras
Pyrrole and its derivatives are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Propiedades
IUPAC Name |
N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)14(22)12-7-9(8-19-12)13(21)10-5-3-4-6-11(10)15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBGXZIGIQDOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide](/img/structure/B3018636.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B3018640.png)
![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)
![3-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide](/img/structure/B3018643.png)



![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)





![(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3018659.png)